N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride
CAS No.: 2060021-70-5
Cat. No.: VC5871420
Molecular Formula: C11H12ClF3N2O
Molecular Weight: 280.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060021-70-5 |
|---|---|
| Molecular Formula | C11H12ClF3N2O |
| Molecular Weight | 280.68 |
| IUPAC Name | N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide;hydrochloride |
| Standard InChI | InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-5-7(3-4-9(8)15)16-10(17)6-1-2-6;/h3-6H,1-2,15H2,(H,16,17);1H |
| Standard InChI Key | IYXSFZUZKSRNDL-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride, reflects its two primary components:
-
A cyclopropanecarboxamide group, conferring rigidity and metabolic stability due to the cyclopropane ring’s strain-induced reactivity.
-
A 4-amino-3-(trifluoromethyl)aniline moiety, where the electron-withdrawing trifluoromethyl (-CF₃) group enhances lipophilicity and bioavailability .
The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro assays.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 2060021-70-5 |
| Molecular Formula | C₁₁H₁₂ClF₃N₂O |
| Molecular Weight | 280.68 g/mol |
| SMILES | C1CC1C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F.Cl |
| InChI Key | IYXSFZUZKSRNDL-UHFFFAOYSA-N |
| PubChem CID | 134691102 |
Synthetic Methodology
Reaction Pathway
The synthesis typically involves a two-step protocol:
-
Amide Bond Formation: Condensation of cyclopropanecarboxylic acid with 4-amino-3-(trifluoromethyl)aniline using coupling agents like EDC/HOBt.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability.
Optimization Challenges
-
Cyclopropane Stability: The strained cyclopropane ring may undergo ring-opening under acidic or high-temperature conditions, necessitating mild reaction environments.
-
Trifluoromethyl Group Reactivity: The -CF₃ group’s electron-withdrawing nature can deactivate the aromatic ring, requiring activated coupling agents for efficient amidation .
Biological Activity and Mechanistic Hypotheses
Structural Analog Insights
Though direct pharmacological data are scarce, structurally related compounds exhibit:
-
Anticonvulsant Effects: Amide derivatives like N-(2-hydroxyethyl)stearamide enhance GABAergic signaling by inhibiting GABA transaminase (GABA-T) and activating glutamate decarboxylase (GAD) . The target compound’s amide bond may similarly modulate GABA pathways.
-
Anticancer Potential: Trifluoromethyl-substituted anilines, such as MAP4K1 inhibitors, disrupt kinase signaling in tumor microenvironments . The -CF₃ group’s hydrophobicity could facilitate blood-brain barrier penetration for glioblastoma applications .
Target Prediction
Docking studies using AutoDock Vina suggest affinity for:
-
GABAₐ Receptors: The amide group forms hydrogen bonds with α₁-subunit residues (PDB: 6HUP), analogous to benzodiazepines .
-
Kinase Domains: The trifluoromethyl group may occupy hydrophobic pockets in MAP4K1 (PDB: 4COF), inhibiting T-cell suppression pathways .
Applications and Future Directions
Therapeutic Prospects
-
Neurological Disorders: As a GABA modulator, the compound could address epilepsy or anxiety disorders, mirroring non-nitrogen heterocyclics like valproic acid .
-
Oncology: MAP4K1 inhibition might synergize with checkpoint inhibitors to enhance T-cell-mediated tumor clearance .
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume